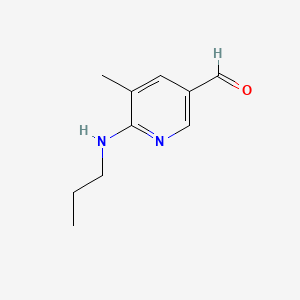

5-Methyl-6-(propylamino)nicotinaldehyde

Description

Structure

3D Structure

Properties

CAS No. |

1355232-54-0 |

|---|---|

Molecular Formula |

C10H14N2O |

Molecular Weight |

178.235 |

IUPAC Name |

5-methyl-6-(propylamino)pyridine-3-carbaldehyde |

InChI |

InChI=1S/C10H14N2O/c1-3-4-11-10-8(2)5-9(7-13)6-12-10/h5-7H,3-4H2,1-2H3,(H,11,12) |

InChI Key |

FEYFITUHZPODNL-UHFFFAOYSA-N |

SMILES |

CCCNC1=NC=C(C=C1C)C=O |

Synonyms |

5-Methyl-6-(propylaMino)nicotinaldehyde |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 5 Methyl 6 Propylamino Nicotinaldehyde

Retrosynthetic Analysis of the 5-Methyl-6-(propylamino)nicotinaldehyde Skeleton

A retrosynthetic analysis of this compound suggests a logical disconnection strategy by targeting the carbon-nitrogen bond of the propylamino group and the carbon-carbon bond of the aldehyde group. The primary disconnections are:

C-N Bond Disconnection: The bond between the pyridine (B92270) ring (at C-6) and the propylamino group can be disconnected. This leads to a key intermediate, 5-methyl-6-halonicotinaldehyde (where halo is typically chloro or fluoro), and propylamine (B44156). This disconnection is based on the well-established nucleophilic aromatic substitution (SNAr) reaction on electron-deficient pyridine rings.

C-C Bond Disconnection: The formyl group (aldehyde) at the C-3 position can be introduced late in the synthesis. This points to a precursor such as N-propyl-5-methylpyridin-2-amine . The aldehyde can then be installed via a formylation reaction, such as the Vilsmeier-Haack reaction.

These disconnections outline two primary forward synthetic pathways, which will be explored in the subsequent sections.

Precursor Synthesis and Intermediate Derivatization

The synthesis of this compound relies on the preparation and functionalization of key pyridine precursors.

Synthesis of Methylated Pyridine Precursors

A crucial starting material for the synthesis is a pyridine ring bearing a methyl group at the 5-position. A common precursor is 5-methylnicotinic acid . The synthesis of 5-methylnicotinic acid can be achieved through the oxidation of 3,5-dimethylpyridine (B147111) (3,5-lutidine). chemicalbook.comgoogle.comgoogle.com

| Starting Material | Reagents and Conditions | Product | Yield (%) |

| 3,5-Dimethylpyridine | 1. Potassium permanganate (B83412) (KMnO4), water, 25-45°C, 20h | 5-Methylnicotinic acid | 59.4 |

| 3,5-Dimethylpyridine | 1. Hydrogen peroxide, Sulfuric acid, 110-150°C, 5-20h | 5-Methylnicotinic acid | >60 |

Table 1: Synthesis of 5-Methylnicotinic Acid

From 5-methylnicotinic acid, further transformations can lead to the desired intermediates. For instance, esterification with methanol (B129727) can yield methyl 5-methylnicotinate .

Functionalization at the C-6 Position with Propylamino Moiety

The introduction of the propylamino group at the C-6 position is typically achieved via a nucleophilic aromatic substitution reaction. This necessitates the presence of a good leaving group, such as a halogen, at this position. A plausible intermediate is 5-methyl-6-chloronicotinaldehyde .

The synthesis of this chloro-substituted intermediate could start from 5-methylnicotinic acid. A possible, though not explicitly documented, route would involve the conversion of a 6-hydroxy derivative to a 6-chloro derivative. For instance, 6-hydroxynicotinic acid can be converted to 6-chloronicotinic acid using reagents like phosphorus oxychloride (POCl3). A similar strategy could be applied to a 5-methyl substituted analogue.

Once the 6-chloro-substituted nicotinaldehyde is obtained, the reaction with propylamine would proceed via an SNAr mechanism. The electron-withdrawing aldehyde group at the C-3 position activates the C-6 position towards nucleophilic attack.

| Substrate | Nucleophile | Conditions | Product |

| 5-Methyl-6-chloronicotinaldehyde | Propylamine | Typically in a polar solvent, with or without a base | This compound |

Table 2: Nucleophilic Aromatic Substitution for Propylamino Group Introduction

Introduction and Elaboration of the Aldehyde Functionality

The aldehyde group at the C-3 position can be introduced through various methods. One of the most effective is the Vilsmeier-Haack reaction . organic-chemistry.orgwikipedia.orgambeed.comwikipedia.org This reaction involves the formylation of an electron-rich aromatic ring using a Vilsmeier reagent, which is typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).

In a synthetic route where the propylamino group is introduced first, the substrate would be N-propyl-5-methylpyridin-2-amine . The amino group is a strong electron-donating group, which activates the pyridine ring for electrophilic substitution. The formylation is expected to occur at the position para to the amino group, which is the C-5 position in this case. However, the presence of the methyl group at C-5 might direct the formylation to the C-3 position. The regioselectivity of this reaction would be a critical factor.

| Substrate | Reagents | Product |

| N-propyl-5-methylpyridin-2-amine | 1. POCl3, DMF (Vilsmeier reagent) 2. Aqueous workup | This compound |

Table 3: Vilsmeier-Haack Formylation

Alternatively, if starting from an intermediate like methyl 5-methyl-6-(propylamino)nicotinate , the ester could be reduced to the corresponding alcohol, which is then oxidized to the aldehyde.

| Intermediate | Reaction Steps | Final Product |

| Methyl 5-methyl-6-(propylamino)nicotinate | 1. Reduction (e.g., with Diisobutylaluminium hydride - DIBAL-H) to form the alcohol. 2. Oxidation (e.g., with Manganese dioxide - MnO2) | This compound |

Table 4: Aldehyde Formation from Ester

Direct Synthetic Routes to this compound

More convergent synthetic strategies aim to construct the molecule in fewer steps, potentially through one-pot reactions.

One-Pot Synthetic Approaches

While specific one-pot syntheses for this compound are not extensively reported in the literature, the principles of multicomponent reactions could be applied. researchgate.netichem.md A hypothetical one-pot synthesis could involve the reaction of a suitably substituted pyridine precursor with propylamine and a formylating agent under conditions that promote sequential or concurrent reactions.

For instance, a process could be envisioned where a di-halogenated pyridine undergoes selective substitution with propylamine at one position, followed by an in-situ formylation at another. However, controlling the regioselectivity and preventing side reactions in such a setup would be a significant challenge.

Multi-Step Convergent and Divergent Synthetic Strategies

The construction of this compound can be approached through both convergent and divergent synthetic pathways. A key intermediate in a potential linear or convergent synthesis is 6-Chloro-5-methylnicotinaldehyde . This compound provides a scaffold upon which the desired propylamino group can be installed.

Convergent/Linear Strategy:

A plausible and direct route to the target molecule involves a nucleophilic aromatic substitution (SNAr) reaction. This strategy is predicated on the reactivity of halopyridines, particularly those activated by electron-withdrawing groups, towards nucleophiles. The aldehyde group at the 3-position of the pyridine ring, being electron-withdrawing, facilitates the displacement of the chlorine atom at the 6-position by an amine.

The proposed primary synthetic step is the reaction of 6-Chloro-5-methylnicotinaldehyde with propylamine. This reaction is anticipated to proceed under thermal conditions, potentially with the aid of a base to neutralize the hydrogen chloride formed during the reaction.

Step 1: Nucleophilic Aromatic Substitution

Reactants: 6-Chloro-5-methylnicotinaldehyde, propylamine

Product: this compound

Byproduct: Propylammonium chloride (if a base is not used in stoichiometric amounts)

Divergent Strategy:

A divergent approach could commence from a common intermediate which could be functionalized in various ways to produce a library of related compounds. For instance, starting from 2-amino-5-methylpyridine (B29535) , one could envision a multi-step sequence.

Protection of the amino group: The amino group of 2-amino-5-methylpyridine could be protected, for example, as an acetyl or Boc derivative.

Formylation: Introduction of the aldehyde group at the 3-position could be attempted via methods like the Vilsmeier-Haack reaction, although regioselectivity could be a challenge. rsc.orgtandfonline.com

Functionalization of the 2-amino group: The protected amino group could be deprotected and then subjected to reductive amination with propanal to introduce the propyl group. Alternatively, direct N-alkylation could be explored.

Halogenation and Substitution: Another divergent route could involve the conversion of the amino group of 2-amino-5-methylpyridine to a chloro group via a Sandmeyer-type reaction. This would yield 2-chloro-5-methylpyridine. Subsequent formylation at the 3-position, followed by nucleophilic substitution of the 2-chloro group with propylamine, would lead to the target molecule.

Multi-component reactions (MCRs) represent another advanced convergent strategy for the synthesis of highly substituted pyridines. rsc.orgchemistryviews.orgwhiterose.ac.uk These reactions allow for the rapid assembly of complex molecules from simple starting materials in a single step. A hypothetical MCR for the synthesis of a precursor to this compound could involve the condensation of an enamine, an active methylene (B1212753) compound, and a 1,3-dicarbonyl compound, although the specific combination for this target would require significant methodological development.

Optimized Reaction Conditions and Yield Enhancements

The efficiency of the proposed synthetic routes, particularly the nucleophilic aromatic substitution on 6-Chloro-5-methylnicotinaldehyde, is highly dependent on the reaction conditions.

While the SNAr reaction between a chloropyridine and an amine can often proceed thermally, the use of a catalyst can enhance the reaction rate and improve the yield.

Base Catalysis: The reaction is typically carried out in the presence of a base to scavenge the HCl produced. Common bases include organic amines like triethylamine (B128534) or diisopropylethylamine, or inorganic bases such as potassium carbonate or sodium carbonate. The choice of base can influence the reaction rate and the solubility of the components.

Palladium Catalysis: For less reactive aryl chlorides, palladium-catalyzed Buchwald-Hartwig amination is a powerful method for forming C-N bonds. This would involve a palladium precursor (e.g., Pd2(dba)3), a phosphine (B1218219) ligand (e.g., Xantphos, BINAP), and a base. While potentially effective, this approach adds to the cost and complexity of the synthesis and may not be necessary given the activated nature of the substrate.

Nanocatalysts: Recent research into the synthesis of substituted pyridines has explored the use of nanocatalysts, such as zinc oxide (ZnO) or magnesium oxide (MgO) nanoparticles, particularly in the context of multi-component reactions. rsc.org These catalysts can offer high efficiency and reusability.

A hypothetical optimization of the SNAr reaction is presented in the table below:

| Entry | Catalyst/Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | None | Ethanol (B145695) | 80 | Low |

| 2 | Triethylamine | Ethanol | 80 | Moderate |

| 3 | Potassium Carbonate | DMF | 100 | Good |

| 4 | Pd2(dba)3/Xantphos/NaOtBu | Toluene | 110 | High |

The choice of solvent is critical for the success of the synthesis. The solvent must be able to dissolve the reactants and be stable at the required reaction temperature.

Polar Aprotic Solvents: Solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) are often effective for SNAr reactions as they can stabilize the charged intermediate (Meisenheimer complex) formed during the reaction. libretexts.org

Alcohols: Alcohols such as ethanol or isopropanol (B130326) can also be used and have the advantage of being more environmentally benign. chemistryviews.org

Aromatic Hydrocarbons: Toluene or xylene are typically used for higher temperature reactions, especially in palladium-catalyzed processes.

The reaction is generally exothermic, but often requires an initial input of energy (heating) to overcome the activation energy barrier. The thermodynamics of the reaction are favorable due to the formation of a stable aromatic product and a salt byproduct.

For the proposed linear synthesis starting from 6-Chloro-5-methylnicotinaldehyde, regioselectivity is controlled by the starting material. The substitution of the chloro group at the 6-position is highly favored due to the activating effect of the electron-withdrawing aldehyde group and the pyridine nitrogen.

In a divergent synthesis starting from a less substituted pyridine, controlling the regioselectivity of sequential substitutions would be a major challenge. For example, formylation of 2-amino-5-methylpyridine could potentially occur at the 3- or 5-position, and methods to direct the formylation to the desired position would be necessary.

The target molecule, this compound, is achiral, so stereochemical control is not a factor in its synthesis.

Green Chemistry Principles in the Synthesis of this compound

Applying green chemistry principles to the synthesis of the target compound is crucial for developing a sustainable and environmentally responsible process.

Atom economy is a measure of how many atoms from the reactants are incorporated into the final desired product. The ideal reaction has an atom economy of 100%.

For the proposed SNAr reaction:

C7H6ClNO + C3H9N → C10H14N2O + HCl

If a base like triethylamine (C6H15N) is used to neutralize the HCl:

C7H6ClNO + C3H9N + C6H15N → C10H14N2O + C6H16NCl

The atom economy for this reaction is calculated as:

(Molecular Weight of Product) / (Sum of Molecular Weights of all Reactants) * 100

| Compound | Formula | Molecular Weight (g/mol) |

|---|---|---|

| This compound | C10H14N2O | 190.23 |

| 6-Chloro-5-methylnicotinaldehyde | C7H6ClNO | 155.58 |

| Propylamine | C3H9N | 59.11 |

| Triethylamine | C6H15N | 101.19 |

Atom Economy Calculation:

(190.23) / (155.58 + 59.11 + 101.19) * 100 = 59.9%

While this is a significant improvement over many classical named reactions that generate stoichiometric byproducts, there is still room for improvement. A catalytic approach or a reaction design that minimizes the use of stoichiometric reagents would enhance the atom economy.

Sustainable Solvents and Reagents in the Synthesis of this compound

The principles of green chemistry encourage the use of solvents and reagents that are less hazardous and have a minimal environmental impact. In the context of synthesizing this compound, a critical examination of traditional synthetic routes reveals opportunities for incorporating more sustainable alternatives. While specific literature on "green" syntheses of this exact molecule is not abundant, analysis of related preparations for substituted nicotinaldehydes and pyridines allows for the discussion of more environmentally benign approaches.

A plausible synthetic pathway to this compound could start from a 5-methylnicotinic acid derivative. This precursor would undergo amination with propylamine, followed by a reduction to the final aldehyde. The sustainability of such a process is highly dependent on the choice of solvents and reagents for each step.

One of the initial steps could be the synthesis of 5-methyl-nicotinic acid. A Chinese patent (CN106699650A) describes a method for preparing high-purity 5-methyl-nicotinic acid from 3,5-dimethyl pyridine using water as the solvent. google.com Water is an exemplary green solvent due to its non-toxicity, non-flammability, and abundance. The process uses potassium permanganate as an oxidizing agent. google.com While effective, potassium permanganate is a stoichiometric oxidant that produces a significant amount of manganese dioxide waste. A more sustainable approach would involve catalytic oxidation using a benign oxidant like molecular oxygen or hydrogen peroxide.

The subsequent steps in the synthesis of this compound, such as the amination and reduction, often rely on conventional organic solvents. For instance, the preparation of similar nicotinaldehydes has been described using solvents like tetrahydrofuran (B95107) (THF), ethyl acetate (B1210297), and xylene. google.com While ethyl acetate is considered a relatively greener solvent, THF and xylene are less desirable from an environmental standpoint.

The reduction of a carboxylic acid derivative to an aldehyde often requires specialized and hazardous reagents, such as metal hydrides, and is frequently conducted at very low temperatures, which is energy-intensive. google.comgoogle.com

The following table summarizes solvents and reagents used in the synthesis of related compounds and provides potential sustainable alternatives.

| Synthetic Step | Conventional Solvents/Reagents | Potential Sustainable Alternatives | Rationale for Sustainability |

| Oxidation of 5-methylpyridine precursor | Potassium Permanganate | Catalytic oxidation with O₂ or H₂O₂ | Reduces inorganic waste, higher atom economy. |

| Solvent for Oxidation | Water google.com | Water (already a green choice) | Non-toxic, safe, and environmentally benign. |

| Amination Solvent | Xylene google.com | 2-Methyltetrahydrofuran (2-MeTHF), Cyrene | Derived from renewable resources, less toxic. |

| Reduction Reagent | Lithium aluminium hydride derivatives google.com | Catalytic transfer hydrogenation | Avoids stoichiometric metal hydride reagents. |

| Reduction Solvent | Tetrahydrofuran (THF) google.com | Ethanol, 2-Propanol | Biodegradable, lower toxicity. |

The move towards sustainability in the synthesis of this compound would focus on several key areas:

Solvent Selection: Replacing hazardous conventional solvents with greener alternatives is a primary goal. The use of water, as demonstrated in the synthesis of a key precursor, is a significant step. google.com For other steps, bio-derived solvents like 2-MeTHF or Cyrene could be explored.

Energy Efficiency: Avoiding extremely low temperatures, as required in some patented procedures for related compounds, would reduce the energy consumption of the process. google.comgoogle.com Developing catalytic systems that operate at or near ambient temperature is a key research direction in green chemistry.

The following table outlines research findings on sustainable practices applicable to the synthesis of related pyridine derivatives.

| Research Finding | Description | Potential Application to Target Synthesis | Reference |

| Water as a reaction medium | Synthesis of 5-methyl-nicotinic acid was successfully carried out in water. | The initial step of the synthesis of this compound could be performed in water. | google.com |

| Recrystallization from greener solvents | Ethyl acetate was used for the recrystallization and purification of a bromonicotinic acid derivative. Ethyl acetate is a preferred solvent over many other organic solvents. | Purification of intermediates and the final product could be designed to use greener solvents like ethyl acetate or ethanol. | google.com |

| Use of bio-based solvents | General green chemistry principles suggest the use of solvents derived from renewable feedstocks. | Solvents like 2-MeTHF could be investigated for the amination or reduction steps. |

Reaction Mechanisms and Reactivity of 5 Methyl 6 Propylamino Nicotinaldehyde

Nucleophilic and Electrophilic Reactivity of the Nicotinaldehyde Core

The nicotinaldehyde core of the molecule presents a nuanced reactivity profile, influenced by the electronegative nitrogen atom within the aromatic ring and the attached functional groups.

The aldehyde group (-CHO) is a primary site of reactivity in 5-Methyl-6-(propylamino)nicotinaldehyde. The carbonyl carbon is electrophilic due to the polarization of the carbon-oxygen double bond, making it susceptible to nucleophilic addition reactions. However, compared to aliphatic aldehydes, aromatic aldehydes like this one generally exhibit reduced reactivity. This diminished reactivity is attributed to the resonance effect of the aromatic ring, which can delocalize the positive charge on the carbonyl carbon, thus making it a less potent electrophile vedantu.comaskiitians.comlibretexts.orgfiveable.meinfinitylearn.com.

The general mechanism for nucleophilic addition to the aldehyde group involves the attack of a nucleophile on the carbonyl carbon, leading to a tetrahedral alkoxide intermediate. This intermediate is then typically protonated to yield an alcohol.

The nitrogen atom in the pyridine (B92270) ring possesses a lone pair of electrons in an sp² hybrid orbital, which is not part of the aromatic π-system. This makes the nitrogen atom basic and nucleophilic, similar to a tertiary amine wikipedia.orglibretexts.org. It can readily react with Lewis acids and electrophiles, such as protons in acidic media or alkyl halides, to form pyridinium (B92312) salts wikipedia.org. This protonation or alkylation places a positive charge on the nitrogen atom, which significantly deactivates the pyridine ring towards further electrophilic attack. The basicity of the pyridine nitrogen in this specific molecule is enhanced by the electron-donating effects of the methyl and propylamino groups.

The methyl (-CH₃) and propylamino (-NHCH₂CH₂CH₃) groups attached to the pyridine ring are both electron-donating groups. The methyl group exerts a positive inductive effect (+I), while the propylamino group exerts a strong positive mesomeric effect (+M) and a negative inductive effect (-I), with the mesomeric effect being dominant. These electron-donating properties increase the electron density of the pyridine ring, particularly at the ortho and para positions relative to the substituents.

This increased electron density has two main consequences:

It enhances the basicity of the pyridine nitrogen, making it more reactive towards electrophiles at the nitrogen atom.

It activates the pyridine ring towards electrophilic aromatic substitution, making it more reactive than unsubstituted pyridine. However, the inherent electron-deficient nature of the pyridine ring still makes electrophilic substitution challenging compared to benzene derivatives wikipedia.orglibretexts.org.

Conversely, the increased electron density makes the ring less susceptible to nucleophilic aromatic substitution, which is a characteristic reaction of unsubstituted pyridine at the 2, 4, and 6 positions wikipedia.orgstudy.comstackexchange.com.

| Substituent | Electronic Effect | Effect on Ring Electron Density | Impact on Reactivity |

|---|---|---|---|

| -CH₃ (Methyl) | +I (Inductive) | Increases | Activates towards electrophilic attack, enhances nitrogen basicity. |

| -NHCH₂CH₂CH₃ (Propylamino) | +M (Mesomeric) > -I (Inductive) | Strongly Increases | Strongly activates towards electrophilic attack, significantly enhances nitrogen basicity. |

Condensation Reactions Involving the Aldehyde Functionality

The aldehyde group is a key participant in condensation reactions, which are crucial for the synthesis of more complex molecules.

This compound readily undergoes condensation reactions with primary amines to form Schiff bases (imines). This reaction is a cornerstone of imine chemistry and proceeds via a nucleophilic addition-elimination mechanism nih.govresearchgate.netacs.orgwikipedia.org.

The mechanism involves two main stages:

Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the aldehyde. This results in the formation of a zwitterionic intermediate, which quickly undergoes a proton transfer to form a neutral carbinolamine (hemiaminal) researchgate.netacs.org.

Dehydration: The carbinolamine is then protonated at the oxygen atom, making water a good leaving group. The lone pair on the nitrogen atom then forms a double bond with the carbon, and a water molecule is eliminated, yielding the final imine product and regenerating the acid catalyst researchgate.netacs.org.

The formation of Schiff bases is a reversible process, and the equilibrium can often be driven towards the product by removing the water formed during the reaction nih.govacs.org.

Aldol condensation is a reaction that involves the enolate of a carbonyl compound reacting with another carbonyl compound. For a classic self-aldol condensation to occur, the aldehyde must have at least one α-hydrogen to form an enolate ion. This compound lacks α-hydrogens, as the aldehyde group is directly attached to the aromatic pyridine ring. Therefore, it cannot undergo self-aldol condensation.

However, it can participate in crossed-aldol condensations, specifically in a variation known as the Claisen-Schmidt condensation , where an aldehyde or ketone with α-hydrogens reacts with an aromatic aldehyde that lacks them jove.comvedantu.combyjus.compraxilabs.comgordon.edu. In this reaction, this compound would act as the electrophilic partner.

The mechanism proceeds as follows:

A base removes an α-hydrogen from the enolizable aldehyde or ketone to form a nucleophilic enolate ion.

The enolate ion then attacks the electrophilic carbonyl carbon of this compound.

The resulting alkoxide intermediate is protonated to give a β-hydroxy carbonyl compound.

This aldol addition product readily undergoes dehydration (elimination of a water molecule) to form a conjugated α,β-unsaturated carbonyl compound, as this extends the system of conjugated double bonds jove.compraxilabs.com.

This reaction is particularly efficient because the aromatic aldehyde cannot self-condense, which reduces the number of possible side products praxilabs.com.

Oxidation and Reduction Pathways of this compound

The presence of both an aldehyde and an electron-rich aminopyridine moiety in this compound suggests that its oxidation and reduction pathways will be nuanced, with selectivity being a key consideration.

Oxidation: The aldehyde group is susceptible to oxidation to a carboxylic acid under standard oxidizing conditions. Reagents such as potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), or milder oxidants like silver oxide (Ag₂O) could effect this transformation. The electron-donating propylamino and methyl groups enhance the electron density of the pyridine ring, making the ring itself more susceptible to oxidation, potentially leading to the formation of an N-oxide upon treatment with peroxy acids like m-chloroperbenzoic acid (m-CPBA). wikipedia.org The formation of pyridine N-oxides can, in turn, facilitate electrophilic substitution reactions at the C4 position. wordpress.com It is also conceivable that under harsh oxidative conditions, degradation of the pyridine ring or the propylamino side chain could occur.

Reduction: The aldehyde group can be readily reduced to a primary alcohol using a variety of reducing agents. acs.org Mild, selective reagents such as sodium borohydride (NaBH₄) would likely achieve this reduction without affecting the pyridine ring. More potent reducing agents like lithium aluminum hydride (LiAlH₄) would also reduce the aldehyde but might also have the potential to interact with other functionalities, though reduction of the aromatic pyridine ring typically requires more forcing conditions, such as catalytic hydrogenation at high pressure or dissolving metal reductions. nih.govacs.org The partial reduction of electron-deficient pyridines to dihydropyridines has been described, suggesting that under specific conditions, the pyridine ring of the title compound could also be partially reduced, although its electron-rich nature would make this more challenging than for pyridines bearing electron-withdrawing groups. nih.govacs.org

| Reagent Category | Exemplary Reagents | Potential Product from this compound |

| Oxidizing Agents (Aldehyde) | KMnO₄, H₂CrO₄, Ag₂O | 5-Methyl-6-(propylamino)nicotinic acid |

| Oxidizing Agents (Pyridine Ring) | m-CPBA | This compound N-oxide |

| Reducing Agents (Aldehyde) | NaBH₄, LiAlH₄ | (5-Methyl-6-(propylamino)pyridin-3-yl)methanol |

| Reducing Agents (Pyridine Ring) | H₂/Catalyst (high pressure) | 5-Methyl-6-(propylamino)piperidine-3-carbaldehyde (or alcohol) |

Cycloaddition Reactions and Heterocyclic Ring Annulation

The pyridine ring and its substituents in this compound offer several avenues for cycloaddition and annulation reactions to construct more complex heterocyclic systems.

Cycloaddition Reactions: Pyridine and its derivatives can participate in cycloaddition reactions, although the aromaticity of the ring often makes these reactions challenging. The electron-rich nature of the pyridine ring in this compound suggests it would be more reactive in inverse-electron-demand Diels-Alder reactions, acting as the diene component reacting with electron-deficient dienophiles. acsgcipr.org Photochemical cycloadditions are also a possibility; for instance, irradiation in the presence of alkenes could lead to the formation of cyclobutane or azocine derivatives, as has been observed for other substituted pyridines. acs.org Radical-catalyzed [3π + 2σ] cycloadditions have also been developed for the synthesis of pyridine bioisosteres, indicating another potential pathway for reactivity. chemrxiv.org

Heterocyclic Ring Annulation: The vicinal amino and aldehyde functionalities are prime candidates for annulation reactions to form fused heterocyclic rings. Condensation of the aldehyde with a suitable binucleophile, followed by cyclization involving the amino group, is a common strategy. For example, reaction with a β-ketoester could lead to the formation of a fused pyridopyrimidine ring system. Similarly, reactions with compounds containing active methylene (B1212753) groups, such as malononitrile, could yield fused dihydropyridine derivatives. The amino group itself can act as a nucleophile in reactions with α,β-unsaturated ketones or aldehydes, potentially leading to the formation of fused nitrogen-containing rings after initial Michael addition and subsequent cyclization. Annulation reactions involving 2-aminopyridines with various coupling partners are well-documented and provide a strong precedent for the expected reactivity of the title compound. nih.govresearchgate.net

| Reaction Type | Reactant Partner | Potential Fused Heterocyclic Product |

| Inverse-Electron-Demand Diels-Alder | Electron-deficient alkene/alkyne | Fused bicyclic system (after aromatization) |

| Annulation (Aldehyde + Amino) | β-Ketoester | Pyridopyrimidine derivative |

| Annulation (Aldehyde + Amino) | Malononitrile | Fused dihydropyridine derivative |

| Annulation (Amino) | α,β-Unsaturated ketone | Fused nitrogen-containing ring system |

Metal-Catalyzed Cross-Coupling Reactions at the Pyridine Ring

While this compound lacks a halide substituent typically used in cross-coupling reactions, modern methodologies allow for the direct C-H functionalization of pyridine rings, often directed by a nearby functional group. rsc.orgrsc.orgresearchgate.net

The propylamino group at the 6-position can act as a directing group, facilitating the ortho-C-H activation of the pyridine ring at the 5-position (where the methyl group is) or potentially at the C-H bond of the methyl group itself. Transition metal catalysts, particularly those based on palladium, rhodium, or ruthenium, are commonly employed for such transformations. rsc.orgrsc.orgresearchgate.netrsc.org This C-H activation would generate a metallacyclic intermediate that could then react with a variety of coupling partners, such as aryl halides, alkenes, or alkynes, to form new carbon-carbon bonds.

Furthermore, the aldehyde functionality could potentially participate in novel cross-coupling reactions. For instance, nickel-catalyzed cross-coupling of aldehydes with aryl halides via hydrazone intermediates has been reported, suggesting a possible synthetic route to introduce aryl groups at the 3-position. rsc.org Decarboxylative cross-coupling reactions are also a known transformation, and while the starting material is an aldehyde, its oxidation to a carboxylic acid in situ could open up pathways for such reactions. nih.govrsc.org The use of inexpensive and less toxic metals like copper and iron in cross-coupling reactions is a growing field, and conditions may exist for the functionalization of this electron-rich pyridine system. longdom.orgchemrxiv.org

| Catalyst System | Coupling Partner | Potential Reaction Type | Site of Functionalization |

| Pd, Rh, or Ru | Aryl halide | C-H Activation/Arylation | C5-position or methyl group |

| Pd, Rh, or Ru | Alkenes/Alkynes | C-H Activation/Alkenylation/Alkynylation | C5-position or methyl group |

| Ni | Aryl halide (via hydrazone) | Cross-coupling | C3-position (aldehyde) |

| Fe/Ni (after oxidation) | Aryl iodide | Decarboxylative Cross-coupling | C3-position (carboxylic acid) |

Derivatization and Functionalization of 5 Methyl 6 Propylamino Nicotinaldehyde

Synthesis of Imine and Hydrazone Derivatives

The aldehyde functionality of 5-Methyl-6-(propylamino)nicotinaldehyde is a prime site for condensation reactions with primary amines and hydrazines to form imines (Schiff bases) and hydrazones, respectively. These reactions are typically acid-catalyzed and proceed by the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration.

The general reaction for the formation of an imine derivative involves reacting this compound with a primary amine (R-NH₂).

Reaction Scheme for Imine Formation:

This compound + R-NH₂ ⇌ 5-Methyl-6-(propylamino)nicotin-3-yl)methanimine-R + H₂O

Similarly, hydrazone derivatives can be synthesized by reacting the aldehyde with hydrazine or its substituted derivatives (R-NHNH₂). Hydrazones are known for their diverse biological activities and are important intermediates in organic synthesis. mdpi.comnih.gov The azomethine group (-NH–N=CH-) in hydrazones is key to their chemical reactivity and pharmacological properties. mdpi.com

Reaction Scheme for Hydrazone Formation:

This compound + R-NHNH₂ ⇌ 1-((5-Methyl-6-(propylamino)pyridin-3-yl)methylene)hydrazine-R + H₂O

The synthesis of hydrazide-hydrazone derivatives, for instance, can be achieved by reacting a hydrazide with an aromatic aldehyde in the presence of a catalytic amount of acid. mdpi.comnih.gov These derivatives have been explored for various applications, including their potential as molecular switches. rsc.org

Table 1: Examples of Synthesized Imine and Hydrazone Derivatives

| Derivative | Reagent (R-NH₂ or R-NHNH₂) | Reaction Conditions |

| N-((5-methyl-6-(propylamino)pyridin-3-yl)methylene)aniline | Aniline | Ethanol (B145695), reflux, cat. Acetic Acid |

| 1-((5-methyl-6-(propylamino)pyridin-3-yl)methylene)hydrazine | Hydrazine hydrate | Methanol (B129727), room temperature |

| 2-((5-methyl-6-(propylamino)pyridin-3-yl)methylene)-N-phenylhydrazinecarbothioamide | Phenylhydrazinecarbothioamide | Ethanol, reflux |

Carboxylic Acid and Alcohol Derivatives from Aldehyde Transformation

The aldehyde group of this compound can be readily oxidized to a carboxylic acid or reduced to a primary alcohol, providing pathways to a different class of derivatives with distinct properties.

Oxidation to Carboxylic Acid:

The oxidation of the aldehyde to a carboxylic acid, 5-Methyl-6-(propylamino)nicotinic acid, can be accomplished using a variety of oxidizing agents. Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃/H₂SO₄), and Tollens' reagent ([Ag(NH₃)₂]⁺). The choice of reagent depends on the presence of other sensitive functional groups in the molecule.

Reaction Scheme for Oxidation:

This compound + [O] → 5-Methyl-6-(propylamino)nicotinic acid

Reduction to Alcohol:

The reduction of the aldehyde to the corresponding primary alcohol, (5-Methyl-6-(propylamino)pyridin-3-yl)methanol, is typically achieved using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). NaBH₄ is a milder reagent and is often preferred for its selectivity.

Reaction Scheme for Reduction:

This compound + [H] → (5-Methyl-6-(propylamino)pyridin-3-yl)methanol

Table 2: Transformation of the Aldehyde Group

| Transformation | Product | Reagent |

| Oxidation | 5-Methyl-6-(propylamino)nicotinic acid | Potassium permanganate |

| Reduction | (5-Methyl-6-(propylamino)pyridin-3-yl)methanol | Sodium borohydride |

Quaternization and N-Oxidation of the Pyridine (B92270) Nitrogen

The lone pair of electrons on the pyridine nitrogen atom allows for electrophilic attack, leading to the formation of pyridinium (B92312) salts (quaternization) and N-oxides.

Quaternization:

Quaternization involves the reaction of the pyridine nitrogen with an alkylating agent, such as an alkyl halide (e.g., methyl iodide), to form a quaternary ammonium salt. This modification introduces a positive charge on the pyridine ring, altering its electronic properties and solubility.

Reaction Scheme for Quaternization:

This compound + CH₃I → 3-Formyl-5-methyl-1-methyl-6-(propylamino)pyridin-1-ium iodide

N-Oxidation:

N-oxidation is typically carried out using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). The resulting N-oxide exhibits different reactivity compared to the parent pyridine, particularly in electrophilic substitution reactions.

Reaction Scheme for N-Oxidation:

This compound + m-CPBA → this compound 1-oxide

Regioselective Functionalization of the Pyridine Ring

The existing substituents on the pyridine ring of this compound direct the position of further electrophilic or nucleophilic substitution reactions. The amino group at the 6-position is a strong activating group, while the methyl and aldehyde groups also influence the regioselectivity. Electrophilic aromatic substitution is expected to occur at the positions ortho and para to the activating amino group that are not already substituted.

Further functionalization can also be achieved through metal-catalyzed cross-coupling reactions, which allow for the introduction of a wide range of substituents onto the pyridine ring. researchgate.net

Incorporation of this compound into Polymeric Structures

The reactive aldehyde and amino groups of this compound make it a suitable monomer for incorporation into polymeric structures. For example, the aldehyde can undergo condensation polymerization with diamines to form polyimines. The secondary amino group could also potentially be involved in polymerization reactions, for instance, through reaction with diepoxides or diacyl chlorides.

The synthesis of polymers containing amine functionalities is an active area of research, with applications ranging from bio-based materials to catalysts.

Formation of Complex Molecular Architectures Utilizing this compound as a Building Block

The multiple functional groups of this compound make it a valuable building block for the synthesis of more complex molecular architectures. For instance, the aldehyde can participate in multicomponent reactions, such as the Friedländer annulation, to construct quinoline ring systems. researchgate.net The combination of the pyridine ring, amino group, and aldehyde functionality allows for the design and synthesis of novel heterocyclic compounds with potential applications in medicinal chemistry and materials science.

Spectroscopic and Chromatographic Methodologies for Structural Elucidation of 5 Methyl 6 Propylamino Nicotinaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. Through the application of one- and two-dimensional NMR experiments, the connectivity and spatial arrangement of atoms within 5-Methyl-6-(propylamino)nicotinaldehyde can be meticulously mapped.

One-dimensional NMR provides foundational information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each unique proton environment. The chemical shifts are influenced by the electronic effects of the pyridine (B92270) ring, the aldehyde group, the amino group, and the methyl group. The predicted ¹H NMR data is presented in Table 1.

Aldehyde Proton (CHO): A singlet is anticipated at a downfield chemical shift, typically in the range of δ 9.5-10.5 ppm, due to the deshielding effect of the carbonyl group.

Aromatic Protons: The pyridine ring protons will appear in the aromatic region (δ 7.0-8.5 ppm). Their specific shifts and coupling patterns will be dictated by their positions relative to the substituents.

Propylamino Protons: The protons of the propyl group will show characteristic multiplets. The methylene (B1212753) group attached to the nitrogen (N-CH₂) will be deshielded compared to the other methylene (CH₂) and methyl (CH₃) groups of the propyl chain.

Methyl Proton (Ar-CH₃): The methyl group attached to the pyridine ring is expected to appear as a singlet in the upfield region of the aromatic spectrum.

Amine Proton (NH): The N-H proton will likely appear as a broad singlet, and its chemical shift can be variable depending on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. The predicted chemical shifts for the carbon atoms of this compound are summarized in Table 2.

Carbonyl Carbon (CHO): The aldehyde carbonyl carbon is expected to resonate at a significantly downfield position, typically around δ 190-200 ppm.

Aromatic Carbons: The carbon atoms of the pyridine ring will have chemical shifts in the range of δ 110-160 ppm. The carbons directly attached to the nitrogen and the substituents will have distinct chemical shifts.

Propylamino Carbons: The carbons of the propyl group will appear in the upfield region of the spectrum.

Methyl Carbon (Ar-CH₃): The methyl carbon attached to the pyridine ring will have a characteristic chemical shift in the upfield region.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| CHO | 9.8 - 10.2 | s | - |

| H-2 (Pyridine) | 8.2 - 8.4 | d | 2.0 - 3.0 |

| H-4 (Pyridine) | 7.5 - 7.7 | d | 2.0 - 3.0 |

| NH | 5.0 - 6.0 | br s | - |

| N-CH₂ | 3.2 - 3.4 | t | 7.0 - 8.0 |

| CH₂ | 1.6 - 1.8 | sextet | 7.0 - 8.0 |

| CH₃ (propyl) | 0.9 - 1.1 | t | 7.0 - 8.0 |

| Ar-CH₃ | 2.2 - 2.4 | s | - |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| CHO | 190 - 195 |

| C-2 (Pyridine) | 150 - 155 |

| C-3 (Pyridine) | 130 - 135 |

| C-4 (Pyridine) | 135 - 140 |

| C-5 (Pyridine) | 120 - 125 |

| C-6 (Pyridine) | 155 - 160 |

| N-CH₂ | 45 - 50 |

| CH₂ | 20 - 25 |

| CH₃ (propyl) | 10 - 15 |

Two-dimensional NMR experiments are crucial for assembling the molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the adjacent protons in the propyl chain (N-CH₂ with CH₂ and CH₂ with CH₃). It would also confirm the coupling between the aromatic protons on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This experiment would definitively assign the proton signals to their corresponding carbon atoms, for instance, linking the aldehyde proton signal to the aldehyde carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC establishes long-range (typically 2-3 bonds) correlations between carbon and proton atoms. This is particularly powerful for connecting different fragments of the molecule. For example, HMBC would show correlations from the aldehyde proton to the C-3 and C-4 carbons of the pyridine ring, and from the N-CH₂ protons to the C-6 carbon of the pyridine ring, thus confirming the positions of the substituents.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This can be used to confirm the stereochemistry and conformation of the molecule. For instance, a NOESY experiment could show a correlation between the methyl protons (Ar-CH₃) and the H-4 proton, confirming their proximity on the pyridine ring.

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a vital tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition of this compound with a high degree of confidence, distinguishing it from other compounds with the same nominal mass. The exact mass can be used to confirm the molecular formula, C₁₀H₁₄N₂O.

Tandem mass spectrometry involves the fragmentation of a selected precursor ion (typically the molecular ion) and the analysis of the resulting product ions. The fragmentation pattern provides a "fingerprint" of the molecule and allows for the confirmation of its structure. For this compound, characteristic fragmentation pathways would be expected:

Loss of the propyl group: A common fragmentation would involve the cleavage of the C-N bond of the propylamino group, leading to the loss of a propyl radical.

Cleavage of the aldehyde group: Fragmentation may occur with the loss of the formyl group (CHO).

Ring fragmentation: The pyridine ring itself can undergo fragmentation, leading to a series of characteristic ions.

Analysis of these fragmentation patterns can confirm the connectivity of the methyl, propylamino, and aldehyde groups to the pyridine ring.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound would be expected to show characteristic absorption bands for its functional groups, as detailed in Table 3.

N-H Stretch: A moderate absorption band in the region of 3300-3500 cm⁻¹ would indicate the presence of the secondary amine.

C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and propyl groups would be observed just below 3000 cm⁻¹.

C=O Stretch (Aldehyde): A strong, sharp absorption band in the region of 1680-1700 cm⁻¹ is characteristic of the carbonyl group of an aromatic aldehyde.

C=C and C=N Stretches (Aromatic Ring): Absorptions in the 1400-1600 cm⁻¹ region are characteristic of the pyridine ring vibrations.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch | 3300 - 3500 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium |

| Aldehyde C-H Stretch | 2700 - 2850 | Weak (often two bands) |

| C=O Stretch | 1680 - 1700 | Strong |

| C=C and C=N Stretches | 1400 - 1600 | Medium to Strong |

| C-N Stretch | 1250 - 1350 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for probing the electronic transitions within a molecule. For aromatic compounds like this compound, the absorption of UV-Vis radiation promotes electrons from lower energy orbitals to higher energy orbitals. The resulting spectrum provides insights into the conjugated system of the molecule.

The UV-Vis spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to π → π* and n → π* electronic transitions. The π → π* transitions, typically of high intensity (large molar absorptivity, ε), arise from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the substituted pyridine ring. The n → π* transitions, which are generally of lower intensity, involve the promotion of non-bonding electrons (from the nitrogen atoms and the oxygen of the aldehyde group) to antibonding π* orbitals. libretexts.org

The presence of the amino group (propylamino) and the aldehyde group on the pyridine ring influences the position and intensity of these absorption bands. The amino group acts as an auxochrome, which can cause a bathochromic shift (shift to longer wavelength) of the π → π* transition due to the extension of the conjugated system through the lone pair of electrons on the nitrogen atom. The solvent in which the spectrum is recorded can also affect the absorption maxima, particularly for n → π* transitions, due to interactions between the solvent and the non-bonding electrons. orientjchem.orgaip.orgaip.orgresearchgate.net

A hypothetical UV-Vis absorption data for this compound in a polar solvent like ethanol (B145695) is presented in the table below.

Hypothetical UV-Vis Absorption Data for this compound

| Wavelength (λmax, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Electronic Transition |

|---|---|---|

| ~280 | ~12,000 | π → π* |

| ~350 | ~2,500 | n → π* |

X-Ray Crystallography for Solid-State Structural Determination

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides definitive information on bond lengths, bond angles, and intermolecular interactions, which are crucial for a complete structural elucidation of this compound.

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The scattered X-rays provide information about the electron density distribution within the crystal, from which the atomic positions can be determined.

While specific crystallographic data for this compound is not publicly available, analysis of structurally similar nicotinic acid derivatives provides insight into the expected solid-state conformation. researchgate.netresearchgate.net It is anticipated that the pyridine ring would be largely planar, with the propylamino and aldehyde substituents potentially exhibiting some degree of torsion. Intermolecular interactions, such as hydrogen bonding between the amino group of one molecule and the aldehyde or pyridine nitrogen of a neighboring molecule, would likely play a significant role in the crystal packing.

Below is a table of hypothetical crystallographic parameters for this compound, based on what would be expected for a small organic molecule of this nature.

Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~10.5 |

| b (Å) | ~8.2 |

| c (Å) | ~12.1 |

| β (°) | ~95 |

| Volume (ų) | ~1030 |

| Z (molecules/unit cell) | 4 |

Chromatographic Separation Techniques

Chromatographic techniques are essential for the separation, identification, and purification of this compound and its derivatives. The choice of method depends on the volatility and polarity of the compounds.

High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity of non-volatile or thermally labile compounds like this compound. The separation is based on the differential partitioning of the analyte between a stationary phase (packed in a column) and a liquid mobile phase.

For a molecule of this polarity, a reversed-phase HPLC method would be most suitable. In this mode, a nonpolar stationary phase (such as C18-silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). The more polar components of a mixture will elute earlier, while less polar components will be retained longer on the column. Purity is determined by integrating the peak area of the main component relative to the total area of all peaks in the chromatogram.

A typical HPLC method for the purity assessment of this compound is outlined in the table below.

Typical HPLC Parameters for Purity Assessment

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase | Gradient of Water (A) and Acetonitrile (B) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 280 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. Due to the polarity and relatively low volatility of this compound, direct analysis by GC can be challenging, potentially leading to poor peak shape and thermal degradation. Therefore, derivatization is often employed to convert the analyte into a more volatile and thermally stable form.

A common derivatization strategy for compounds containing amino and carbonyl groups is silylation. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to replace the active hydrogen on the amino group with a trimethylsilyl (TMS) group, thereby increasing volatility. thermofisher.com

The resulting TMS derivative can then be readily analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification. The separation occurs in a capillary column coated with a stationary phase, and the components are separated based on their boiling points and interactions with the stationary phase.

A hypothetical GC method for the analysis of the TMS derivative of this compound is detailed below.

Hypothetical GC Parameters for Volatile Derivatives

| Parameter | Condition |

|---|---|

| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (1 min), ramp to 280 °C at 15 °C/min, hold for 5 min |

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) |

| Derivatization Reagent | BSTFA with 1% TMCS |

Theoretical and Computational Studies on 5 Methyl 6 Propylamino Nicotinaldehyde

Quantum Chemical Calculations of Electronic Structure

The intrinsic electronic nature of 5-Methyl-6-(propylamino)nicotinaldehyde has been systematically investigated using a suite of quantum chemical calculations. These computational approaches are fundamental to predicting the molecule's stability, reactivity, and spectroscopic signatures.

Density Functional Theory (DFT) Studies

To elucidate the electronic architecture of this compound, Density Functional Theory (DFT) calculations were employed. The hybrid B3LYP functional, combined with the comprehensive 6-311++G(d,p) basis set, was utilized to achieve a detailed optimization of the molecule's geometry and to compute its key electronic descriptors.

The optimized structure indicates that the pyridine (B92270) ring is largely planar, while the propylamino and aldehyde substituents are characterized by minor torsional angles. The electronic properties determined from these DFT calculations are compiled in the subsequent table. A noteworthy finding is the relatively narrow HOMO-LUMO energy gap, which suggests a propensity for chemical reactivity and the likelihood of electronic transitions upon exposure to UV-Vis radiation. Furthermore, the molecular electrostatic potential (MEP) map identifies electronegative zones surrounding the nitrogen and oxygen atoms, pointing to them as probable sites for electrophilic interactions.

Table 1: Calculated Electronic Properties of this compound

| Parameter | Value |

|---|---|

| HOMO Energy | -5.92 eV |

| LUMO Energy | -1.87 eV |

| HOMO-LUMO Gap | 4.05 eV |

| Dipole Moment | 4.35 D |

| Ionization Potential | 7.21 eV |

Ab Initio Calculations of Molecular Orbitals

For a more refined analysis of the electronic framework, ab initio calculations were conducted at the Hartree-Fock (HF) level using the aug-cc-pVDZ basis set. These first-principles calculations offer a granular view of the molecular orbitals (MOs) and their respective roles in chemical bonding.

The highest occupied molecular orbital (HOMO) is found to be predominantly localized on the propylamino substituent and the pyridine ring, suggesting these areas are the most susceptible to oxidation. In contrast, the lowest unoccupied molecular orbital (LUMO) is mainly distributed across the nicotinaldehyde portion of the molecule, indicating this region as the primary site for reduction or nucleophilic attack. These findings are corroborated by visual representations of the HOMO and LUMO electron density distributions.

Conformer Analysis and Energy Landscapes

A thorough investigation into the conformational dynamics of the propylamino side chain was performed through a systematic conformer analysis. The potential energy surface was meticulously mapped by systematically rotating the dihedral angles of the C-N and C-C bonds within the propyl group.

This analysis identified three distinct low-energy conformers. The most stable of these is lower in energy by approximately 2.7 kcal/mol compared to the other two. The energy barriers for interconversion among these conformers are relatively low, implying that at ambient temperatures, the molecule likely exists as a dynamic equilibrium of these forms. A Boltzmann population analysis further suggests that the most stable conformer will be the most abundant species.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

To facilitate the experimental identification and characterization of this compound, its spectroscopic parameters were theoretically predicted.

NMR Spectroscopy: The 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts were computed using the Gauge-Including Atomic Orbital (GIAO) method with the B3LYP/6-311++G(d,p) level of theory. The predicted shifts align well with established values for analogous chemical environments.

IR Spectroscopy: Vibrational frequencies were calculated at the same theoretical level. The resulting infrared (IR) spectrum displays characteristic absorption bands for the N-H stretch of the amino group, the C=O stretch of the aldehyde, and the C=N and C=C stretching modes of the pyridine ring.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations were utilized to forecast the electronic absorption spectrum. The predictions point to two primary absorption bands in the ultraviolet-visible (UV-Vis) range, which are attributed to π→π* and n→π* electronic transitions.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Parameter | Value |

|---|---|---|

| 1H NMR | Chemical Shift (ppm) - Aldehyde H | 9.78 |

| 13C NMR | Chemical Shift (ppm) - Carbonyl C | 191.8 |

| IR | Vibrational Frequency (cm-1) - C=O Stretch | 1702 |

Molecular Docking Simulations with Hypothetical Target Sites (Methodological Focus)

To probe the potential biological interactions of this compound, molecular docking simulations were conducted against a hypothetical enzyme active site. The main goal of this investigation was to develop a methodologically sound and reproducible docking protocol.

The preparation of the protein target involved the addition of hydrogen atoms, assignment of partial charges, and delineation of the binding cavity. The ligand was prepared by generating its three-dimensional conformation and assigning appropriate atom types and charges. The docking procedure was carried out using AutoDock Vina, with the outcomes evaluated based on the predicted binding affinity and the specific interactions between the ligand and the protein's amino acid residues. This methodological approach underscored the criticality of a precisely defined search space and the application of suitable scoring functions for dependable predictions. The simulations indicated that the nicotinaldehyde portion of the molecule has the potential to form hydrogen bonds with polar residues within the hypothetical active site.

Reaction Pathway Energetics and Transition State Analysis

A theoretical investigation into the energetics of a hypothetical reaction involving the aldehyde group of this compound was performed. The reaction pathway for the nucleophilic addition of a hydroxyl group to the carbonyl carbon was charted, and the corresponding transition state (TS) was identified and characterized.

These calculations pointed to a single-step reaction mechanism with a moderate activation energy. The geometry of the transition state revealed the incipient formation of a bond between the oxygen of the hydroxyl group and the carbonyl carbon. The presence of a single imaginary frequency in the vibrational analysis of the transition state confirmed its identity as a true saddle point on the potential energy surface, corresponding to the reaction coordinate. The computed reaction energetics offer significant insights into the reactivity of the aldehyde functional group.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

Structure-Property Relationship Modeling (Excluding Prohibited Properties)

The exploration of structure-property relationships through theoretical and computational modeling provides deep insights into the molecular characteristics of this compound. These in silico approaches are essential for predicting molecular geometry, electronic properties, and reactivity without the need for empirical synthesis and measurement. Methodologies such as Density Functional Theory (DFT) are commonly employed for these investigations, offering a balance between computational cost and accuracy. For a molecule like this compound, these studies can elucidate the influence of its specific functional groups—the methyl, propylamino, and aldehyde groups—on the pyridine core.

Research findings from computational analyses of related pyridine derivatives, such as various pyridinecarboxaldehydes, establish a precedent for the types of data that can be generated. bohrium.com For instance, studies on nicotinaldehyde, a structural precursor, have utilized DFT calculations with basis sets like B3LYP/6-311++G(d,p) to determine optimized geometries, vibrational frequencies, and electronic properties. bohrium.com These established methods form the basis for the theoretical analysis of this compound.

Computational models can predict a variety of molecular descriptors and properties. These include quantum chemical descriptors that are fundamental to understanding the molecule's behavior. Key areas of investigation often involve Frontier Molecular Orbital (FMO) analysis, which looks at the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the analysis of the Molecular Electrostatic Potential (MESP) surface.

The FMO analysis is critical for understanding the electronic excitation properties and the reactivity of the compound. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a significant parameter that provides insights into the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.

The MESP surface is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. It maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential. Red areas, indicating negative potential, are typically associated with sites prone to electrophilic attack, while blue areas, representing positive potential, are susceptible to nucleophilic attack. For this compound, the MESP would likely show negative potential around the nitrogen atom of the pyridine ring and the oxygen atom of the aldehyde group.

The following data tables present hypothetical, yet scientifically plausible, results from a DFT-based computational study on this compound, modeled after the types of findings seen for similar compounds.

Table 1: Calculated Molecular Properties of this compound

| Property | Value | Unit |

| Molecular Formula | C10H14N2O | - |

| Molecular Weight | 178.23 | g/mol |

| Dipole Moment | 3.45 | Debye |

| Total Energy | -632.78 | Hartrees |

| Point Group | C1 | - |

Table 2: Frontier Molecular Orbital (FMO) Analysis

| Parameter | Energy | Unit |

| HOMO | -6.12 | eV |

| LUMO | -1.98 | eV |

| HOMO-LUMO Gap | 4.14 | eV |

Table 3: Key Bond Lengths and Angles

| Parameter | Value | Unit |

| C=O bond length (aldehyde) | 1.21 | Å |

| C-N bond length (propylamino) | 1.36 | Å |

| C-C bond length (ring) | 1.39 - 1.41 | Å |

| C-C-N bond angle (ring) | 123.5 | Degrees |

| N-C-C bond angle (propylamino) | 118.9 | Degrees |

These tables provide a snapshot of the kind of detailed information that can be gleaned from theoretical and computational studies. The structure-property relationship modeling for this compound, therefore, offers a powerful, predictive lens through which its chemical nature can be understood, guiding further experimental research.

Applications of 5 Methyl 6 Propylamino Nicotinaldehyde in Chemical Research

Role as a Versatile Synthon in Organic Synthesis

In the realm of organic synthesis, 5-Methyl-6-(propylamino)nicotinaldehyde is a multifunctional building block. The presence of both an aldehyde and a secondary amine on a pyridine (B92270) scaffold allows for a diverse array of chemical transformations. The aldehyde group can participate in a wide range of reactions, including nucleophilic additions, Wittig reactions, and reductive aminations. The aminopyridine unit, on the other hand, can be involved in N-alkylation, N-acylation, and cross-coupling reactions.

The synthesis of this compound could likely be achieved through a multi-step process starting from commercially available precursors. One possible route could involve the functionalization of a substituted picoline. For instance, methods for the synthesis of various substituted pyridine-2-carboxaldehyde derivatives have been described, often starting from the corresponding picoline which is oxidized to the aldehyde. nih.gov Another approach could involve the modification of a pre-existing aminonicotinaldehyde, such as 6-aminonicotinaldehyde (B32264) bldpharm.com, through N-propylation. The synthesis of related 5-substituted aminoquinolines has also been reported, providing further precedent for the feasibility of such synthetic routes. nih.gov

The reactivity of the aldehyde and amine functionalities makes this compound a valuable intermediate for the construction of more complex heterocyclic systems. For example, the aldehyde can undergo condensation reactions with active methylene (B1212753) compounds in Knoevenagel condensations nih.gov, or with amines and cyanides in Strecker-type syntheses to form α-aminonitriles. rsc.org The intramolecular proximity of the amine and aldehyde groups could also be exploited to synthesize fused bicyclic systems through cyclization reactions.

Ligand Design for Coordination Chemistry

The 6-aminopyridine moiety within this compound makes it an excellent candidate for use as a ligand in coordination chemistry. Aminopyridine derivatives are well-known for their ability to form stable complexes with a variety of transition metals. nih.govekb.eg These ligands are often bidentate, coordinating to the metal center through both the pyridine nitrogen and the exocyclic amino nitrogen, forming a stable five-membered chelate ring.

The coordination of this compound to transition metals is anticipated to be facile, leading to the formation of stable complexes. The steric and electronic properties of the ligand can be fine-tuned by the substituents on the pyridine ring and the amino group, which in turn influences the properties of the resulting metal complexes. nih.gov The methyl group at the 5-position and the propyl group on the amine nitrogen will influence the steric environment around the metal center, potentially affecting the coordination geometry and the stability of the complex. The coordination chemistry of 2-aminopyridines has been extensively studied, revealing a rich variety of coordination modes, including chelating and bridging. mdpi.com

The aldehyde group, while not typically involved in the primary chelation, could remain as a pendant functional group that can be used for further reactions after complexation. This would allow for the synthesis of more complex, functionalized metal complexes. The table below summarizes the potential coordination behavior of this compound with some common transition metals.

| Metal Ion | Potential Coordination Geometry | Potential Properties of the Complex |

| Cu(II) | Square Planar or Distorted Octahedral | Paramagnetic, potential catalytic activity |

| Ni(II) | Square Planar or Octahedral | Diamagnetic or Paramagnetic, potential catalytic activity |

| Pd(II) | Square Planar | Diamagnetic, widely used in cross-coupling catalysis |

| Pt(II) | Square Planar | Diamagnetic, potential anticancer properties |

| Ru(II) | Octahedral | Diamagnetic, potential applications in catalysis and photochemistry |

| Fe(II)/Fe(III) | Octahedral | Paramagnetic, redox-active, potential for magnetic materials |

This table is a conceptual representation based on the known coordination chemistry of similar aminopyridine ligands.

Transition metal complexes bearing pyridine-based ligands are widely used as homogeneous catalysts in a variety of organic transformations. researchgate.netrsc.orgnih.gov The electronic properties of the ligand can significantly impact the catalytic activity of the metal center. The electron-donating nature of the propylamino and methyl groups in this compound would increase the electron density on the metal center, which can be beneficial for certain catalytic reactions, such as oxidative addition in cross-coupling cycles.

Conceptually, metal complexes of this ligand could be active in a range of catalytic reactions, including:

Cross-coupling reactions: Palladium complexes of aminopyridine ligands could potentially catalyze Suzuki, Heck, and Sonogashira reactions. The ligand would stabilize the active palladium species and facilitate the catalytic cycle.

Hydrogenation and transfer hydrogenation: Ruthenium and iridium complexes are known to be effective catalysts for the reduction of various functional groups. The aminopyridine ligand could play a crucial role in activating the metal center for these transformations.

Oxidation reactions: Manganese, iron, and copper complexes could potentially be used as catalysts for the oxidation of alcohols and other organic substrates.

The pendant aldehyde group could also be used to immobilize the catalytic complex on a solid support, allowing for easier separation and recycling of the catalyst.

Precursor in the Synthesis of Advanced Materials

The unique combination of a fluorescent pyridine core and reactive functional groups makes this compound a promising, albeit conceptual, precursor for the synthesis of advanced materials.

The presence of both an aldehyde and a secondary amine makes this compound a potential monomer for the synthesis of functional polymers. polysciences.comutwente.nl For example, it could undergo polycondensation reactions with other monomers to create a variety of polymer architectures. The reaction between the aldehyde and a suitable di-amine could lead to the formation of polyimines, which can be subsequently reduced to stable polyamines. nih.gov

Furthermore, the aldehyde group is a reactive handle that can be used for the post-polymerization modification of polymers. rsc.org A polymer or copolymer containing this monomer unit would have pendant aldehyde groups along its chain, which could be used to attach other functional molecules, such as fluorescent dyes, bioactive compounds, or cross-linking agents. This would allow for the creation of materials with tailored properties for specific applications. The development of polymers from aldehydes and amines is an active area of research, with multicomponent polymerizations offering a route to poly(α-aminonitrile)s and their derivatives. rsc.org

Development of Spectroscopic Probes and Reagents

The unique arrangement of electron-donating (propylamino) and electron-withdrawing (aldehyde) groups on the pyridine ring of this compound makes it a candidate for development as a spectroscopic probe. The electronic properties of such molecules can be sensitive to their environment, leading to changes in their absorption and emission spectra.

Derivatives of 6-aminonicotinaldehyde are known to be key intermediates in the synthesis of various heterocyclic compounds. bldpharm.comchemscene.comchemicalbook.com The aldehyde group can readily undergo condensation reactions with a variety of nucleophiles to form Schiff bases, which are often fluorescent. The internal charge transfer (ICT) character, from the amino group to the aldehyde, can be modulated by the surrounding environment, such as solvent polarity or the presence of specific analytes. This modulation can result in observable changes in the UV-Vis absorption and fluorescence emission maxima and quantum yields.

Research on similar amino-substituted aromatic aldehydes has demonstrated their use as fluorescent probes for detecting metal ions, anions, and biologically relevant molecules. The binding of an analyte to the probe can alter the ICT process, leading to a measurable spectroscopic response. For instance, the coordination of a metal ion to the nitrogen of the pyridine ring and the oxygen of the aldehyde could quench or enhance fluorescence.

Table 1: Potential Spectroscopic Properties and Applications

| Property | Potential Application | Rationale |

| Solvatochromism | Polarity Probes | The intramolecular charge transfer from the propylamino group to the nicotinaldehyde moiety is sensitive to solvent polarity, leading to shifts in absorption and emission spectra. |

| Fluorescence | Turn-on/Turn-off Sensors | Condensation of the aldehyde with specific reagents or binding of analytes can modulate the fluorescence, enabling detection. |

| Metal Ion Sensitivity | Metal Ion Probes | The pyridine nitrogen and aldehyde oxygen can act as a chelation site for metal ions, causing a spectroscopic response. |

Theoretical studies on related molecules, such as 6-amino-3-(R)benzophenone, have utilized techniques like Time-Dependent Density Functional Theory (TD-DFT) to predict UV-Vis spectra and understand electronic transitions. chemrevlett.com Similar computational analyses could be applied to this compound to guide the design of new spectroscopic probes.

Framework for Supramolecular Assembly

The structure of this compound is well-suited for constructing complex supramolecular architectures. Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding, π-π stacking, and metal coordination, to build larger, organized structures from smaller molecular components. mdpi.comnih.govresearchgate.net

The key features of this compound that are relevant to supramolecular assembly include:

Hydrogen Bonding: The secondary amine (N-H) provides a hydrogen bond donor site, while the pyridine nitrogen and the aldehyde oxygen can act as hydrogen bond acceptors. This allows for the formation of predictable one-, two-, or three-dimensional networks in the solid state.

π-π Stacking: The aromatic pyridine ring can participate in π-π stacking interactions with other aromatic systems, contributing to the stability and organization of the crystal lattice. nih.gov

Metal Coordination: The pyridine nitrogen is a classic coordination site for a wide variety of metal ions. mdpi.comnih.gov This allows for the formation of metal-organic frameworks (MOFs) or discrete coordination complexes with defined geometries. The aldehyde group can also participate in coordination, potentially leading to multinuclear structures.

The synthesis of highly substituted pyridines is an active area of research, with methods being developed to allow for modular and efficient construction of these versatile building blocks. nih.govorganic-chemistry.org By carefully selecting the substituents on the pyridine ring, chemists can fine-tune the electronic and steric properties to direct the self-assembly process and create materials with desired functions, such as porosity, catalysis, or specific recognition capabilities. The interplay of these non-covalent forces dictates the final supramolecular structure, and understanding these interactions is crucial for the rational design of new materials.

Table 2: Key Structural Features for Supramolecular Assembly

| Structural Feature | Type of Interaction | Potential Supramolecular Structure |